2,4,6-Tris(methoxymethoxy)benzaldehyde
Overview
Description
2,4,6-Tris(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O7 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of three methoxymethoxy groups attached to a benzaldehyde core. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups on a benzaldehyde derivative using methoxymethyl (MOM) groups. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
2,4,6-Tris(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy groups can be substituted under acidic conditions to yield the corresponding hydroxyl derivatives.
Scientific Research Applications
2,4,6-Tris(methoxymethoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(methoxymethoxy)benzaldehyde involves its reactivity due to the presence of the aldehyde group and the methoxymethoxy protecting groups. The aldehyde group can participate in nucleophilic addition reactions, while the methoxymethoxy groups can be selectively removed under acidic conditions to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris(methoxymethoxy)benzaldehyde include:
2,4,6-Trimethoxybenzaldehyde: This compound has three methoxy groups instead of methoxymethoxy groups, making it less versatile in terms of selective deprotection.
2,4-Bis(methoxymethoxy)benzaldehyde: This compound has two methoxymethoxy groups, which may limit its reactivity compared to the tris-substituted derivative.
This compound stands out due to its three methoxymethoxy groups, providing multiple sites for selective deprotection and further functionalization, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,4,6-tris(methoxymethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-15-7-18-10-4-12(19-8-16-2)11(6-14)13(5-10)20-9-17-3/h4-6H,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDHPMLWSIYQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)OCOC)C=O)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440859 | |
Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212265-19-5 | |
Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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